(E)-1-Naphthaleneacrylonitrile (E)-1-Naphthaleneacrylonitrile
Brand Name: Vulcanchem
CAS No.: 111686-30-7
VCID: VC8048154
InChI: InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+
SMILES: C1=CC=C2C(=C1)C=CC=C2C=CC#N
Molecular Formula: C13H9N
Molecular Weight: 179.22 g/mol

(E)-1-Naphthaleneacrylonitrile

CAS No.: 111686-30-7

Cat. No.: VC8048154

Molecular Formula: C13H9N

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-Naphthaleneacrylonitrile - 111686-30-7

Specification

CAS No. 111686-30-7
Molecular Formula C13H9N
Molecular Weight 179.22 g/mol
IUPAC Name (E)-3-naphthalen-1-ylprop-2-enenitrile
Standard InChI InChI=1S/C13H9N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9H/b8-4+
Standard InChI Key HHTYBZVRPWALDN-XBXARRHUSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2/C=C/C#N
SMILES C1=CC=C2C(=C1)C=CC=C2C=CC#N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C=CC#N

Introduction

Synthetic Methodologies

Knoevenagel Condensation

The most common synthesis route involves a Knoevenagel condensation between 1-naphthaldehyde and malononitrile. This reaction is catalyzed by bases or solid catalysts such as nano CeO2_2, which enhances yield and selectivity under solvent-free conditions .

Reaction Conditions

  • Catalyst: Nano CeO2_2 (5–10 mol%)

  • Temperature: 80–100°C

  • Time: 2–4 hours

  • Yield: 85–92%

Mechanism:

  • Deprotonation of malononitrile by the base to form a resonance-stabilized enolate.

  • Nucleophilic attack on the carbonyl carbon of 1-naphthaldehyde.

  • Elimination of water to form the (E)-configured acrylonitrile product .

Alternative Routes

  • Wittig Reaction: Utilizes naphthalene-1-carbaldehyde with cyanomethylene triphenylphosphorane.

  • Cross-Coupling: Palladium-catalyzed coupling of 1-naphthylboronic acid with acrylonitrile derivatives.

Structural and Spectroscopic Characterization

X-ray Crystallography

(E)-1-Naphthaleneacrylonitrile crystallizes in the orthorhombic system with space group P21_121_121_1. Key parameters:

  • Bond Lengths: C=C (1.330 Å), C≡N (1.145 Å) .

  • Dihedral Angle: 6.12° between naphthalene and acrylonitrile planes .

Spectroscopic Data

TechniqueKey Signals
1^1H NMR (CDCl3_3)δ 8.27–7.26 (naphthalene H), 7.95 (d, J=16.4 Hz, CH=), 6.71 (d, J=16.4 Hz, CH=CN) .
13^{13}C NMRδ 158.39 (C≡N), 144.7 (C=), 127.32–133.56 (naphthalene C) .
IR (cm1^{-1})2232 (C≡N), 1640 (C=C), 1598 (aromatic C=C) .

Physicochemical Properties

PropertyValue
Melting Point108–110°C
SolubilityInsoluble in water; soluble in DCM, THF, DMF
StabilityStable under inert atmosphere; sensitive to UV light .

Applications in Materials Science

Conjugated Polymers

(E)-1-Naphthaleneacrylonitrile serves as a monomer in D–A conjugated polymers for photocatalytic hydrogen production. Example:

  • CP3: Achieves a hydrogen evolution rate of 7.60 mmol h1^{-1}g1^{-1} due to enhanced charge separation .

Nonlinear Optics (NLO)

The compound’s extended π-conjugation and dipole moment (4.5 D) make it suitable for second-harmonic generation (SHG) applications .

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